molecular formula C15H10ClN5O2S B11993511 5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11993511
M. Wt: 359.8 g/mol
InChI Key: QMWWNZPKPBLVOL-RQZCQDPDSA-N
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Description

5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a nitrobenzylidene moiety, and a thiol group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride or similar compounds.

    Formation of the Nitrobenzylidene Moiety: The nitrobenzylidene group is typically formed through a condensation reaction between 4-nitrobenzaldehyde and an amine precursor.

    Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, triazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro and thiol groups can enhance these biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiol group can interact with metal ions and proteins, potentially disrupting their function. The triazole ring can bind to enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitrobenzylidene moiety.

    4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorophenyl group.

    5-Phenyl-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but has a phenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and thiol groups, along with the triazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-12-5-3-11(4-6-12)14-18-19-15(24)20(14)17-9-10-1-7-13(8-2-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

QMWWNZPKPBLVOL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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